molecular formula C7H13NO B1293770 N,N-Diethylacrylamide CAS No. 2675-94-7

N,N-Diethylacrylamide

Cat. No.: B1293770
CAS No.: 2675-94-7
M. Wt: 127.18 g/mol
InChI Key: OVHHHVAVHBHXAK-UHFFFAOYSA-N
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Description

N,N-Diethylacrylamide (PDEAm) is a thermoresponsive polymer with a lower critical solution temperature (LCST) of approximately 31°C in aqueous solutions . Its structure features a tertiary amide group, which differentiates it from other acrylamide derivatives like poly(N-isopropylacrylamide) (PNIPAm). This tertiary amide group prevents PDEAm from acting as a hydrogen bond donor, limiting its ability to form intra- or interchain hydrogen bonds . PDEAm is biocompatible and exhibits reversible phase transitions, making it suitable for biomedical applications such as drug delivery and tissue engineering .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylacrylamide can be synthesized through several methods. One common approach involves the reaction of acryloyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods: In industrial settings, this compound is often produced using controlled radical polymerization techniques such as atom transfer radical polymerization (ATRP), nitroxide-mediated polymerization (NMP), and reversible addition-fragmentation chain transfer (RAFT) polymerization. These methods allow for the production of polymers with controlled molecular weights and narrow polydispersity .

Chemical Reactions Analysis

Polymerization Reactions

NDEA undergoes free radical polymerization to form poly(N,N-diethylacrylamide) (PDEAAm), a thermoresponsive polymer with a lower critical solution temperature (LCST) near 32–35°C .

Free Radical Polymerization

  • Mechanism : Initiated by thermal or redox initiators (e.g., ammonium persulfate, AIBN) .
  • Conditions :
    • Temperature: 60–80°C .
    • Solvent: Water or organic solvents (e.g., tert-butanol) .
    • Molecular weight control: Achieved via chain-transfer agents (e.g., dithioesters in RAFT polymerization) .

Table 1: Representative Free Radical Polymerization Parameters

InitiatorTemperature (°C)SolventMn (g/mol)PDIYield (%)Source
AIBN70tert-Butanol12,0001.285
APS60Water8,5001.392

Anionic Polymerization

NDEA can be polymerized via anionic methods using Grignard reagents or organolithium initiators, yielding highly isotactic polymers .

  • Key Features :
    • Stereoregularity: >90% isotacticity .
    • Molecular weight control: Narrow dispersity (PDI <1.1) .

Copolymerization Reactions

NDEA is copolymerized with hydrophilic/hydrophobic monomers to tailor thermoresponsive behavior and functionality.

Copolymerization with Glycidyl Methacrylate (GMA)

  • Reactivity Ratios :
    rDEAAm=0.78r_{\text{DEAAm}}=0.78, rGMA=1.22r_{\text{GMA}}=1.22 (higher GMA reactivity) .
  • LCST Adjustment :
    LCST decreases linearly with increasing GMA content (e.g., 35°C for PDEAAm → 28°C for 20 mol% GMA) .

Table 2: Copolymer Properties with GMA

GMA (mol%)LCST (°C)Mn (g/mol)PDIApplication
03512,0001.2Thermoresponsive gels
103215,0001.3Enzyme conjugation
202818,0001.4Drug delivery

Copolymerization with N-Ethylacrylamide (NEAm)

Random copolymers exhibit tunable phase transitions due to hydrogen bonding between DEAAm and NEAm units .

  • Cloud-Point Temperature : Increases with NEAm content (e.g., 32°C for PDEAAm → 45°C for 50 mol% NEAm) .

Reactivity with Nucleophiles

The acrylamide group in NDEA participates in nucleophilic additions, particularly with thiols and amines .

Glutathione (GSH) Conjugation

  • Kinetics : Second-order rate constant kGSH=2.574M1h1k_{\text{GSH}}=2.574\,\text{M}^{-1}\text{h}^{-1} .
  • Mechanism : Thiol-Michael addition at the β-carbon of the acrylamide group .

Enzyme Conjugation

Epoxy-functionalized PDEAAm copolymers (e.g., P(DEAAm-co-GMA)) react with α-chymotrypsin via primary amine groups, forming enzyme-polymer nanoparticles (EPNPs) .

  • Reaction Efficiency : >90% conjugation yield under mild conditions (pH 7.4, 25°C) .

Thermal Degradation

PDEAAm undergoes thermal decomposition above 250°C, producing volatile compounds (e.g., CO, NH₃) .

  • Activation Energy : ~150 kJ/mol (determined via TGA) .

Key Research Findings

  • Thermoresponsive Behavior :
    PDEAAm’s LCST is influenced by intrachain hydrogen bonding and hydrophobic interactions .
  • Bioconjugation Stability :
    PDEAAm-GMA conjugates enhance enzyme stability (e.g., α-chymotrypsin retains 80% activity after 10 thermal cycles) .
  • Environmental Reactivity :
    NDEA’s electrophilicity (ELUMO=1.2eVE_{\text{LUMO}}=-1.2\,\text{eV}) correlates with cytotoxicity in aquatic organisms .

Scientific Research Applications

Thermoresponsive Hydrogels

Overview : Poly(N,N-diethylacrylamide) (PDEAAm) is known for its thermoresponsive properties, exhibiting a lower critical solution temperature (LCST) behavior. This allows it to undergo phase transitions in response to temperature changes.

Key Findings :

  • PDEAAm hydrogels can be engineered to have specific volume phase transition temperatures (VPTT) ranging from approximately 304 K to 307 K, making them suitable for biomedical applications where temperature sensitivity is crucial .
  • The incorporation of a second hydrophilic network in double network (DN) hydrogels enhances their thermal sensitivity and water retention compared to single network (SN) hydrogels .

Applications :

  • Drug Delivery : PDEAAm-based hydrogels can encapsulate drugs and release them in a controlled manner upon temperature changes, making them ideal for targeted drug delivery systems .
  • Tissue Engineering : Due to their biocompatibility and tunable properties, PDEAAm hydrogels are explored for scaffolds in tissue engineering .

Drug Delivery Systems

Overview : The ability of DEAAm to form copolymers with other monomers enhances its functionality in drug delivery applications.

Case Studies :

  • Miktoarm Star Polymers : A series of azobenzene-containing miktoarm star polymers were synthesized using PDEAAm. These polymers demonstrated low cytotoxicity and effective encapsulation of doxorubicin, a common chemotherapeutic agent, showcasing their potential in cancer therapy .
  • Thermoresponsive Copolymers : Copolymers of PDEAAm with other monomers were studied for their drug loading capabilities. These copolymers exhibited significant improvements in encapsulation efficiency and controlled release profiles compared to traditional systems .

Vibrational Dynamics and Molecular Interactions

Overview : Understanding the molecular dynamics of PDEAAm is essential for optimizing its applications.

Key Findings :

  • Recent studies utilized two-dimensional infrared spectroscopy to investigate the vibrational frequency fluctuations of PDEAAm in aqueous solutions. This research provides insights into the hydration dynamics and phase transition mechanisms at the molecular level .
  • The study revealed that local hydration environments significantly influence the coil-to-globule transition behavior of PDEAAm, which is crucial for its application in responsive materials .

Intelligent Materials

Overview : The unique properties of PDEAAm allow it to be used in smart materials that respond to external stimuli.

Applications :

  • Reflective Filters : PDEAAm was incorporated into metal-hydrogel composites to create temperature-tunable reflective filters. These materials can change their optical properties based on temperature variations, making them suitable for applications in sensors and adaptive optics .
  • Smart Textiles : The incorporation of thermoresponsive PDEAAm into textile materials has been explored for creating fabrics that can change properties with temperature, enhancing comfort and functionality .

Data Tables

Application AreaKey FeaturesExample Studies
Thermoresponsive HydrogelsVPTT around 304-307 K ,
Drug Delivery SystemsControlled release mechanisms ,
Vibrational DynamicsInsights into hydration dynamics
Intelligent MaterialsTemperature-responsive behavior

Mechanism of Action

The mechanism of action of N,N-Diethylacrylamide is primarily related to its ability to undergo phase transitions in response to temperature changes. This thermoresponsive behavior is due to the polymer’s lower critical solution temperature (LCST), which allows it to switch between hydrophilic and hydrophobic states. This property is exploited in drug delivery systems, where the polymer can release drugs at specific temperatures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Poly(N-isopropylacrylamide) (PNIPAm)

  • LCST : PNIPAm has an LCST of ~32°C, slightly higher than PDEAm .
  • Hydrogen Bonding: PNIPAm contains a secondary amide group, enabling it to act as both a hydrogen bond donor and acceptor. This facilitates intra- and interchain hydrogen bonding, leading to higher swelling ratios below its LCST compared to PDEAm .
  • Phase Separation : PDEAm exhibits distinct phase separation behavior despite similar LCSTs. PNIPAm undergoes a sharper coil-to-globule transition, while PDEAm’s phase separation is less abrupt due to its tertiary amide structure .

Key Data :

Property PDEAm PNIPAm
LCST ~31°C ~32°C
Amide Type Tertiary Secondary
Hydrogen Bond Donor No Yes
Swelling Ratio (LCST−) Low High

Poly(N-ethylacrylamide) (PNEAm)

  • Structure : PNEAm has a primary amide group, enabling N–H bonding (evident in FTIR at 1530 cm⁻¹ for δN–H and 655 cm⁻¹ for γN–H). PDEAm lacks these bands due to its tertiary amide structure .
  • Thermoresponsiveness : PNEAm’s LCST is higher than PDEAm’s, influenced by its ability to form hydrogen bonds with water .

Copolymers (e.g., PDEAm-co-PNIPAm)

  • Copolymers of PDEAm and PNIPAm exhibit tunable LCSTs. Increasing PDEAm content lowers the LCST due to reduced hydrogen bonding capacity .

Data Table: LCST vs. Mw for PDEAm

Synthesis Method Mw (kDa) LCST (°C)
tert-Butanol 18 34
tert-Butanol 122 27
Benzene 85 29

Thermoresponsive Behavior in Solutions

  • Coil-to-Globule Transition : PDEAm’s transition is less cooperative than PNIPAm’s, as shown by IR spectroscopy. PNIPAm’s solvation changes abruptly, while PDEAm’s hydration decreases gradually near its LCST .
  • Hofmeister Effect : Both PDEAm and PNIPAm exhibit anion-specific phase transitions. However, PDEAm’s tertiary amide reduces its sensitivity to chaotropic ions like SCN⁻ .

Comparison of Drug Release Profiles :

Polymer LCST (°C) Release Efficiency (24h)
PDEAm 31 85%
PNIPAm 32 78%

Biological Activity

N,N-Diethylacrylamide (DEAAm) is a synthetic compound widely studied for its biological activity, particularly in biomedical applications. This article reviews the biological properties, mechanisms of action, and potential applications of DEAAm, supported by relevant research findings and case studies.

Overview of this compound

This compound is an acrylamide derivative characterized by its thermoresponsive properties. It is commonly used in the synthesis of hydrogels and polymeric materials due to its ability to undergo reversible phase transitions in response to temperature changes. This property makes it suitable for applications in drug delivery systems, tissue engineering, and antibacterial materials.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of DEAAm-based hydrogels. For instance, poly(this compound) copolymers demonstrated effective antimicrobial properties against both Gram-positive and Gram-negative bacteria. The incorporation of DEAAm into hydrogel formulations significantly enhanced their antibacterial efficacy, particularly when combined with antibiotic agents .

Table 1: Antibacterial Efficacy of DEAAm-Based Hydrogels

Hydrogel CompositionGram-Positive ActivityGram-Negative Activity
Poly(DMA-co-AAc)LowHigh
DEAAm with GentamicinHighVery High
Antibiotic-Free DEAAmMinimalModerate

Drug Delivery Systems

DEAAm has been extensively researched for its role in drug delivery systems. Its thermoresponsive nature allows for controlled release mechanisms, making it ideal for delivering therapeutic agents in a targeted manner. For example, pectin-graft-poly(this compound) microcarriers have been developed to encapsulate drugs like 5-Fluorouracil, showing promising results in controlled drug release under varying pH and temperature conditions .

Case Study: Thermoresponsive Drug Delivery

A study investigated the use of chitosan-coated pectin-graft-poly(this compound) microcarriers for the delivery of 5-Fluorouracil. The results indicated that these microcarriers exhibited significant drug retention at lower temperatures and rapid release at physiological temperatures, demonstrating the potential for effective cancer therapy applications .

The biological activity of DEAAm is attributed to several mechanisms:

  • Hydrophobic Interactions : The hydrophobic nature of DEAAm facilitates interactions with bacterial membranes, leading to membrane disruption and cell death.
  • Thermal Sensitivity : The lower critical solution temperature (LCST) behavior allows DEAAm-based materials to transition from hydrophilic to hydrophobic states, enhancing drug solubility and release profiles at physiological temperatures.
  • Polymer Network Structure : The three-dimensional network structure formed by DEAAm hydrogels contributes to their mechanical stability and ability to encapsulate various therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing DEAAm-based polymers with controlled molecular weights?

DEAAm polymers are synthesized via free-radical chain transfer polymerization using chain transfer agents (CTAs) such as thiol compounds (e.g., 6a and 6b). The Mayo method is applied to calculate chain-transfer constants (CTr ≈ 0.84–0.87), ensuring controlled molecular weight by maintaining a constant CTA-to-monomer ratio . Alternatively, anionic polymerization in the presence of triethylaluminium allows kinetic control, monitored via in-line FT-NIR spectroscopy to track monomer conversion and polymer growth .

Q. How is the lower critical solution temperature (LCST) of DEAAm polymers determined experimentally?

The LCST is measured using turbidimetry (UV-vis spectrophotometry) and differential scanning calorimetry (DSC). For poly(N,N-diethylacrylamide) (PDEAAm), the LCST in pure water is ~33°C, with additives like NaCl linearly decreasing the LCST (e.g., 1 M NaCl reduces LCST by ~5°C), while sodium dodecyl sulfate (SDS) increases it near its critical micelle concentration . Dynamic light scattering (DLS) and rheology are used to monitor coil-to-globule transitions and aggregation near the LCST .

Q. What factors influence the thermoresponsive behavior of DEAAm hydrogels?

Hydrogel responsiveness depends on crosslinking density, copolymer composition (e.g., DEAAm with dimethylaminoethyl methacrylate for pH sensitivity), and additives like Na2WO4, which enhance structural stability. Swelling/deswelling kinetics are analyzed via fluorescence anisotropy or rheology to quantify phase transition cooperativity .

Advanced Research Questions

Q. How do dual-responsive PDEAAm-based block copolymers exhibit "schizophrenic" micellization behavior?

Poly(acrylic acid)-block-PDEAAm (PAA-b-PDEAAm) copolymers form PDEAAm-core micelles at low pH/high temperature and inverse PAA-core micelles at high pH/low temperature. Small-angle neutron scattering (SANS), cryo-TEM, and static/dynamic light scattering (SLS/DLS) reveal micelle size (10–100 nm) and morphology shifts. For example, PAA45-b-PDEAAm360 forms stable micelles in water with pH- and thermo-triggered reversible assembly .

Q. What experimental strategies resolve contradictions in reported LCST values for DEAAm polymers?

Discrepancies arise from variations in molecular weight (e.g., Mn <5,000 vs. >200,000 g/mol), tacticity (syndiotactic vs. isotactic), and solution additives. High-sensitivity DSC and turbidimetry with controlled polymer standards (Ð <1.3) isolate molecular effects. For instance, low-Mw polymers exhibit sharper transitions, while salt additives (e.g., tetrabutylammonium acetate) disrupt hydrogen bonding, lowering LCST cooperativity .

Q. How can RAFT polymerization be optimized for DEAAm end-group functionalization in biomedical applications?

Reversible addition-fragmentation chain-transfer (RAFT) polymerization with maleimide-functionalized CTAs enables post-polymerization modifications (e.g., Diels-Alder reactions for fluorescent labeling). For example, pyrene-labeled PDEAAm synthesized via RAFT shows controlled LCST behavior (32–34°C), validated by ¹H NMR and GPC .

Q. Methodological Insights

  • Kinetic Analysis : In-line FT-NIR spectroscopy tracks DEAAm polymerization rates, revealing pseudo-first-order kinetics with triethylaluminium as a co-catalyst .
  • Micelle Characterization : SANS at the D11 beamline (ILL, Grenoble) quantifies micelle core-shell dimensions, while cryo-TEM visualizes pH/temperature-dependent structural changes .
  • Hydrogel Swelling : Fluorescence anisotropy of acenaphthylene-labeled PDEAAm hydrogels measures segmental mobility during phase transitions .

Properties

IUPAC Name

N,N-diethylprop-2-enamide
Source PubChem
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InChI

InChI=1S/C7H13NO/c1-4-7(9)8(5-2)6-3/h4H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHHHVAVHBHXAK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H13NO
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Related CAS

29933-92-4
Record name Poly(N,N-diethylacrylamide)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10181258
Record name N,N-Diethylacrylamide
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Molecular Weight

127.18 g/mol
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CAS No.

2675-94-7
Record name N,N-Diethylacrylamide
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Synthesis routes and methods I

Procedure details

7.2 parts 30% methanolic Na-methylate solution are added to 36.5 parts diethylamine. 77 parts 2-carbomethoxy-7-oxabicyclo(2,2,1)hept-5-ene are added drop-wise at 40° C. The reaction medium is then stirred for 15 hours at this temperature and neutralised with 4 parts concentrated hydrochloric acid. 100 parts methylene chloride and 50 parts water are added, the organic phase separated off, and the aqueous phase extracted 3 times with 25 parts methylene chloride in each instance. The combined organic phases are reduced in a rotary evaporator at a bath temperature of 90° C. and under a vacuum of 20 Torr. The residue is heated under a vacuum of 20 Torr to 110° to 120° C. (bath temperature 140° C.). On conclusion of the furane separation, the sedimentation temperature increases and the product distills over at the now lowered pressure. 21 parts N,N-diethylacrylamide with a boiling point of 55° C. at 1 Torr are obtained.
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Synthesis routes and methods II

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N-n-propylacrylamide (NnPAM) and vinylpyrrolidone were purchased from a commercial vendor and used as received. Anhydrous methanol was degassed by vigorously bubbling dry nitrogen through it.
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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,N-Diethylacrylamide
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